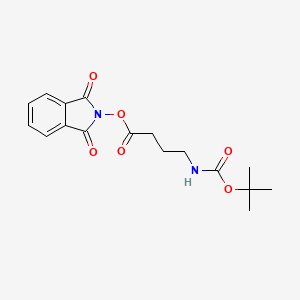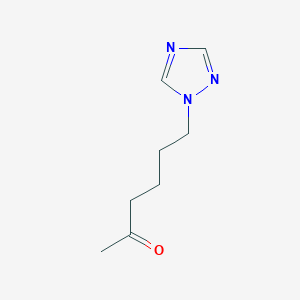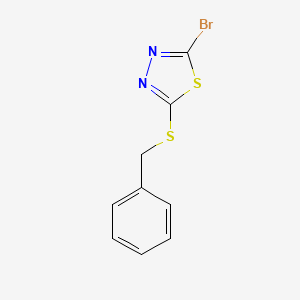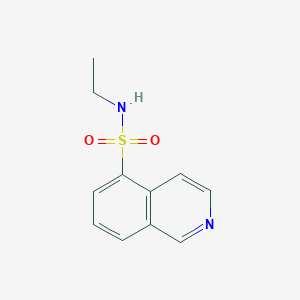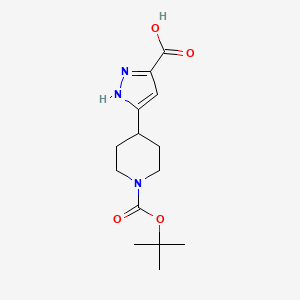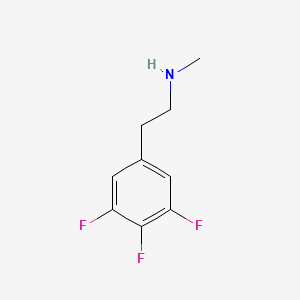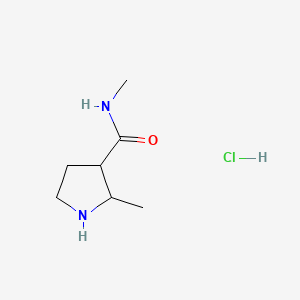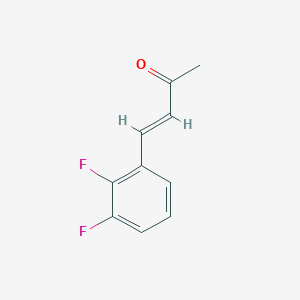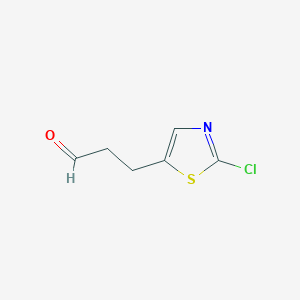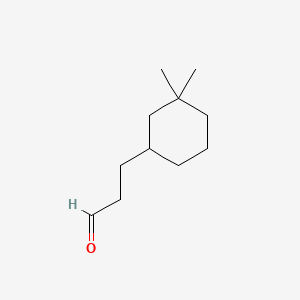
3-(3,3-Dimethylcyclohexyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Dimethylcyclohexyl)propanal is an organic compound with the molecular formula C11H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is notable for its unique structure, which includes a cyclohexane ring substituted with two methyl groups and a propanal side chain. It is used in various chemical and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclohexyl)propanal typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, cyclohexane, is subjected to Friedel-Crafts alkylation to introduce the dimethyl groups, forming 3,3-dimethylcyclohexane.
Side Chain Introduction: The 3,3-dimethylcyclohexane is then reacted with a suitable reagent, such as propanal, under controlled conditions to introduce the propanal side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate the hydrogenation process.
High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.
Purification: Employing distillation or crystallization techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3-Dimethylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: 3-(3,3-Dimethylcyclohexyl)propanoic acid.
Reduction: 3-(3,3-Dimethylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,3-Dimethylcyclohexyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,3-Dimethylcyclohexyl)propanal involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The formyl group is highly reactive and can form covalent bonds with nucleophiles.
Pathways Involved: The compound can participate in metabolic pathways involving aldehyde dehydrogenases and reductases, leading to its conversion into other biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,3-Dimethylcyclohexyl)propanol: The reduced form of 3-(3,3-Dimethylcyclohexyl)propanal.
3-(3,3-Dimethylcyclohexyl)propanoic acid: The oxidized form of this compound.
3-(3,3-Dimethylcyclohexyl)propylamine: A derivative where the aldehyde group is replaced with an amine group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and properties compared to its analogs. The presence of the cyclohexane ring with dimethyl substitution and the aldehyde group makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
3-(3,3-dimethylcyclohexyl)propanal |
InChI |
InChI=1S/C11H20O/c1-11(2)7-3-5-10(9-11)6-4-8-12/h8,10H,3-7,9H2,1-2H3 |
Clave InChI |
JPNPJEAEQCOXIA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)CCC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


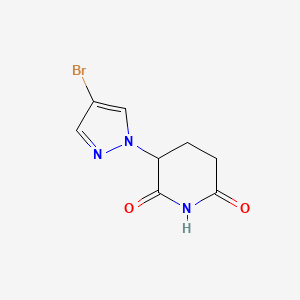
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
